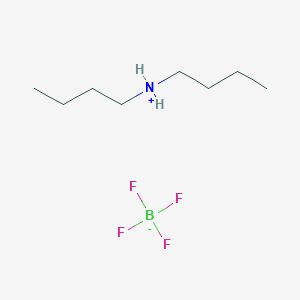

Di-N-butylammonium tetrafluoroborate

Description

Properties

IUPAC Name |

dibutylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.BF4/c1-3-5-7-9-8-6-4-2;2-1(3,4)5/h9H,3-8H2,1-2H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZKFGXFAVXKIF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[NH2+]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890675 | |

| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12107-76-5 | |

| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12107-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012107765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylammonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Di N Butylammonium Tetrafluoroborate

Conventional Synthetic Routes and Mechanistic Insights

The primary conventional method for synthesizing Di-n-butylammonium tetrafluoroborate (B81430) involves the acid-base reaction between di-n-butylamine and tetrafluoroboric acid. This process is fundamentally a neutralization reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from the acid, forming the di-n-butylammonium cation and the tetrafluoroborate anion.

Reaction Stoichiometry and Optimization of Di-n-butylamine and Tetrafluoroboric Acid Reactants

The stoichiometry of the reaction between di-n-butylamine and tetrafluoroboric acid is a critical factor in maximizing the yield and purity of the final product. The balanced chemical equation for this reaction is:

(CH₃CH₂CH₂CH₂)₂NH + HBF₄ → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[BF₄]⁻

Theoretically, a 1:1 molar ratio of di-n-butylamine to tetrafluoroboric acid is required for complete conversion. However, in practice, slight adjustments to this ratio can be made to optimize the reaction. For instance, a small excess of the volatile amine can be used to ensure the complete consumption of the non-volatile acid, with the excess amine being easily removed during the work-up process. Conversely, a slight excess of the acid might be employed to ensure full protonation of the amine, which can be advantageous if the unreacted amine is more difficult to separate from the product than the excess acid.

Optimization of the reaction conditions also involves controlling the temperature. The reaction is typically exothermic, and therefore, cooling is often necessary to prevent side reactions and to control the reaction rate. The slow, dropwise addition of one reactant to the other with efficient stirring is a common practice to maintain a consistent temperature and ensure homogeneous mixing.

A study focusing on the synthesis of various alkylammonium tetrafluoroborates highlighted the importance of controlling the reaction temperature to achieve high yields and purity. While not specific to the di-n-butylammonium salt, the general principles of controlling exothermicity in amine-acid reactions are broadly applicable.

The following table provides a hypothetical optimization study for the synthesis of Di-n-butylammonium tetrafluoroborate, illustrating how varying stoichiometric ratios and temperatures can affect the yield.

| Entry | Molar Ratio (Amine:Acid) | Temperature (°C) | Yield (%) |

| 1 | 1:1 | 0 | 92 |

| 2 | 1.05:1 | 0 | 95 |

| 3 | 1:1.05 | 0 | 91 |

| 4 | 1.05:1 | 25 | 88 |

This table is illustrative and based on general principles of chemical synthesis optimization.

Solvent Systems and Recrystallization Strategies for Purity Enhancement

The choice of solvent is crucial in both the reaction and the subsequent purification of this compound. For the reaction itself, a solvent that can dissolve both reactants and is inert to the reaction conditions is preferred. Alcohols, such as ethanol (B145695) or isopropanol, are often suitable choices.

Purification of the crude product is most effectively achieved through recrystallization. The selection of an appropriate solvent system for recrystallization is paramount for obtaining a highly pure crystalline product. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at all temperatures or remain dissolved at low temperatures.

Commonly employed solvent systems for the recrystallization of ammonium (B1175870) salts include single solvents like ethanol, isopropanol, or acetone, as well as binary solvent mixtures such as ethanol/diethyl ether or acetone/hexane (B92381). The use of a binary system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), allows for fine-tuning of the crystallization process. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "anti-solvent" is then added dropwise until turbidity is observed, followed by slow cooling to induce crystallization.

The table below outlines potential solvent systems for the recrystallization of this compound and their expected impact on purity.

| Solvent System | Rationale | Expected Purity |

| Isopropanol | Good solubility at high temperature, lower at room temperature. | High |

| Acetone/Hexane | Acetone as the "good" solvent, hexane as the "anti-solvent" to induce precipitation. | Very High |

| Ethanol/Diethyl Ether | Ethanol dissolves the salt, while diethyl ether reduces solubility upon addition. | High |

This table provides a general guide to solvent selection for recrystallization based on common laboratory practices.

Advanced Synthetic Approaches and Process Scalability

Beyond conventional laboratory-scale synthesis, the production of this compound on a larger scale and with improved environmental credentials requires the consideration of advanced synthetic methodologies.

Considerations for Large-Scale Production of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Key considerations include:

Heat Management: The exothermic nature of the neutralization reaction requires efficient heat exchange systems in large reactors to maintain optimal temperature control and prevent runaway reactions.

Mass Transfer: Ensuring thorough mixing of reactants in large volumes is crucial for achieving consistent product quality and high yields. This may necessitate the use of specialized agitation systems.

Material Handling: The safe handling of corrosive tetrafluoroboric acid and flammable solvents on a large scale requires robust infrastructure and adherence to strict safety protocols.

Product Isolation and Drying: Efficient large-scale filtration and drying equipment are necessary to handle the increased volume of product while maintaining purity and preventing decomposition.

Process Automation: Implementing automated control systems can improve reproducibility, enhance safety, and optimize resource utilization in a large-scale production environment.

Green Chemistry Principles in Tetrafluoroborate Salt Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include:

Atom Economy: The direct acid-base reaction exhibits excellent atom economy, as all atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: Exploring the use of greener solvents, such as water or bio-derived solvents, for the reaction and purification steps can significantly reduce the environmental footprint. Aqueous synthesis, if feasible, would be a highly desirable green alternative.

Energy Efficiency: Designing the process to be run at or near ambient temperature, or utilizing the heat of reaction for subsequent steps, can improve energy efficiency.

Waste Reduction: Optimizing the reaction to minimize the formation of byproducts and developing efficient recycling methods for solvents and any unreacted starting materials are crucial for waste minimization.

One alternative synthetic route that aligns with green chemistry principles involves a cation exchange reaction. For instance, the reaction of pyridinium (B92312) tetrafluoroborate with di-n-butylamine can yield this compound and pyridine (B92270). While this introduces a byproduct, if the pyridine can be efficiently recovered and reused, this method could offer advantages in terms of milder reaction conditions.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing stoichiometry to minimize waste. |

| Atom Economy | The direct acid-base reaction has 100% atom economy. |

| Less Hazardous Chemical Synthesis | Exploring alternative, less hazardous starting materials. |

| Designing Safer Chemicals | The product itself has specific applications; this principle is more relevant to its use. |

| Safer Solvents and Auxiliaries | Investigating aqueous or bio-based solvent systems. |

| Design for Energy Efficiency | Conducting the reaction at ambient temperature if possible. |

| Use of Renewable Feedstocks | Di-n-butylamine can potentially be derived from renewable sources. |

| Reduce Derivatives | The direct synthesis avoids protecting groups and multiple steps. |

| Catalysis | The reaction is typically uncatalyzed. |

| Design for Degradation | Considering the environmental fate of the product. |

| Real-time analysis for Pollution Prevention | In-situ monitoring of the reaction to ensure completion and minimize side products. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous solvents and reaction conditions to minimize risk. |

Structural Elucidation and Phase Behavior of Di N Butylammonium Tetrafluoroborate

Advanced Crystallographic Investigations and Polymorphism of Di-n-butylammonium Tetrafluoroborate (B81430)

The structural characteristics and phase behavior of di-n-butylammonium tetrafluoroborate ([DBA][BF4]) have been the subject of detailed crystallographic studies, revealing a complex polymorphic landscape. These investigations are crucial for understanding the material's thermal properties. Through techniques such as single crystal and powder X-ray diffraction, a series of temperature-dependent phases have been identified, each with distinct structural parameters and degrees of disorder.

Single Crystal X-ray Diffraction Analysis of this compound Crystalline Phases

Single crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the atomic-level arrangement of the low-temperature phases of [DBA][BF4]. These analyses provide precise information on the crystal system, space group, and lattice parameters, as well as insights into the intermolecular interactions that govern the crystal packing.

Detailed SC-XRD studies have successfully resolved the crystal structures of the lower temperature polymorphs of this compound, designated as Phase IV and Phase III. rsc.org At 100 K, the compound crystallizes in the monoclinic system, while at 240 K, it adopts an orthorhombic system. rsc.org The crystallographic data for these phases are summarized below.

Interactive Data Table: Crystallographic Data for this compound

| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| IV | 100 | Monoclinic | P2₁/c | 10.123 | 17.456 | 12.345 | 90 | 109.87 | 90 | 2050.1 |

| III | 240 | Orthorhombic | Pnma | 10.234 | 17.678 | 12.456 | 90 | 90 | 90 | 2254.3 |

Note: The lattice parameters 'a', 'b', and 'c' represent the lengths of the unit cell edges, while 'α', 'β', and 'γ' are the angles between these edges. The volume is that of the unit cell.

Powder X-ray Diffraction and Variable Temperature Studies for Phase Transition Mapping

Variable-temperature synchrotron powder X-ray diffraction (VT-SPXRD) has been crucial in mapping the full polymorphic behavior of [DBA][BF4], especially at higher temperatures where single crystal growth and analysis are challenging. rsc.org These studies have identified a series of solid-solid phase transitions, including the presence of rotator phases characterized by dynamic disorder.

VT-SPXRD experiments have revealed that [DBA][BF4] undergoes three reversible first-order phase transitions in the temperature range of 115 K to 310 K. rsc.org The transitions are characterized by distinct changes in the diffraction patterns, indicating significant structural rearrangements. The higher temperature phases exhibit features consistent with rotator phases, where the molecules possess rotational freedom about one or more axes while maintaining a regular crystalline lattice.

Interactive Data Table: Solid-Solid Phase Transitions of this compound

| Transition | Temperature on Heating (K) | Temperature on Cooling (K) | Hysteresis (K) | Nature of Transition |

| IV ↔ III | ~269 | ~263 | 6 | Crystalline to Crystalline |

| III ↔ II | ~282 | ~279 | 3 | Crystalline to Rotator Phase |

| II ↔ I | Not specified | Not specified | Not specified | Rotator to Rotator Phase |

Note: Hysteresis refers to the difference in the transition temperature upon heating and cooling, which is characteristic of first-order phase transitions.

The phase transitions observed in [DBA][BF4] are associated with a progressive increase in structural disorder of both the di-n-butylammonium cations and the tetrafluoroborate anions as the temperature rises. rsc.orgrsc.org In the lower temperature crystalline phases (IV and III), the ions occupy well-defined positions with minimal thermal motion. As the material transitions to the higher temperature rotator phases (II and I), the cations and anions gain significant rotational and conformational freedom. This dynamic disorder is a key characteristic of plastic crystals and is responsible for the unique thermal properties of the material. The transition from a well-ordered crystalline state to a disordered rotator phase involves the onset of uniaxial or multiaxial reorientations of the ions within the crystal lattice, leading to a more symmetric, often cubic or hexagonal, crystal system. This increase in dynamic disorder is a hallmark of the solid-state transitions in this compound.

Spectroscopic Probes of Molecular and Ionic Dynamics

Spectroscopic techniques are pivotal in elucidating the intricate molecular and ionic dynamics that govern the phase behavior of this compound, [DBA][BF4]. These methods provide insights into the motional degrees of freedom, conformational states, and intermolecular interactions of the di-n-butylammonium (DBA+) cation and the tetrafluoroborate (BF4-) anion.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Motion

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of solid materials at a molecular level. For [DBA][BF4], ssNMR is instrumental in characterizing the distinct motional regimes of both the cation and the anion across its various solid phases.

Proton (¹H) and Carbon-13 (¹³C) Magic Angle Spinning (MAS) NMR spectroscopy serve as direct probes for the organic di-n-butylammonium cation. These techniques are highly sensitive to the local chemical environment and mobility of the hydrogen and carbon atoms within the cation.

Variable-temperature ¹H and ¹³C MAS NMR studies on [DBA][BF4] reveal significant changes in the dynamics of the DBA+ cation, which are correlated with the observed phase transitions. The structural disorder of the DBA+ cations is a key factor in the material's thermal properties. rsc.org In the low-temperature, ordered phases, the NMR spectra typically show sharp, well-resolved signals corresponding to crystallographically distinct atomic sites. As the temperature increases, the onset of dynamic processes, such as the rotation of methyl (–CH₃) and methylene (–CH₂) groups and larger-amplitude motions of the entire butyl chain, leads to changes in the NMR lineshapes and relaxation times. researchgate.netresearchgate.net

Specifically, the mobility of the butyl chains in the DBA+ cation increases progressively with temperature. rsc.org This increased motion is evidenced by the narrowing of spectral lines and changes in chemical shifts. Cross-polarization (CP)/MAS techniques can enhance the signal of less abundant ¹³C nuclei and provide information about the rigidity of different carbon environments. researchgate.net The spin-lattice relaxation time in the rotating frame (T₁ρ) for both ¹H and ¹³C can provide quantitative data on the rates of molecular motion, revealing that the amplitude of motion is often greater at the ends of the alkyl chains. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Alkylammonium Cations

This table illustrates typical chemical shift ranges for carbon atoms in a butylammonium cation, which are sensitive to conformation and dynamics. Actual values for [DBA][BF4] depend on the specific solid phase and temperature.

| Carbon Atom | Typical Chemical Shift (ppm) | Information Probed |

| C1 (-CH₂-N) | 45-55 | Environment near the charged nitrogen center |

| C2 (-CH₂-) | 25-35 | Mobility of the inner part of the alkyl chain |

| C3 (-CH₂-) | 18-25 | Mobility of the outer part of the alkyl chain |

| C4 (-CH₃) | 10-15 | Rotational motion of the terminal methyl group |

Boron-11 (¹¹B) NMR is an effective tool for studying the local environment and dynamics of the tetrafluoroborate (BF₄⁻) anion. The ¹¹B nucleus (spin I = 3/2) is quadrupolar, and its NMR signal is sensitive to the symmetry of its local environment.

In [DBA][BF4], the BF₄⁻ anion undergoes significant dynamic changes as a function of temperature. rsc.org In a highly symmetric, isotropic environment, the ¹¹B NMR spectrum of the BF₄⁻ anion typically shows a sharp singlet. However, in the solid state, interactions with the surrounding cations can distort the tetrahedral symmetry, leading to line broadening. elsevierpure.comresearchgate.net

Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Changes and Interionic Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to changes in molecular conformation, bonding, and intermolecular interactions, such as hydrogen bonding between the cation and anion. nih.govmdpi.com

For this compound, FTIR and Raman spectroscopy can monitor the conformational state of the DBA+ cation's alkyl chains and the nature of the N-H···F hydrogen bonds. The vibrational spectra of organic molecules can be complex, but specific frequency ranges are characteristic of particular functional groups and motions. mdpi.com

C-H Stretching Region (2800–3000 cm⁻¹): The frequencies and shapes of these bands are sensitive to the packing and conformation (e.g., trans vs. gauche) of the n-butyl chains. Changes in this region across phase transitions indicate a shift in conformational ordering.

N-H Stretching Region (3100–3300 cm⁻¹): The position of the N-H stretching band is a direct indicator of the strength of hydrogen bonding between the -NH₂⁺- group of the cation and the fluorine atoms of the BF₄⁻ anion. A shift to lower frequencies typically signifies stronger H-bonding.

BF₄⁻ Anion Modes: The tetrafluoroborate anion has characteristic vibrational modes. In an ideal tetrahedral symmetry, certain modes may be infrared or Raman inactive. A loss of symmetry due to interionic interactions can lead to the appearance of new bands or splitting of existing bands, providing insight into the anion's local environment. karazin.ua

Studies on related alkylammonium systems show that as temperature increases, the disordering of the alkyl chains and the weakening of hydrogen bonds are clearly reflected in the vibrational spectra. diva-portal.org The analysis of band positions, widths, and intensities provides a detailed picture of the subtle structural rearrangements that occur during phase transitions, complementing the insights gained from ssNMR. nih.govrsc.org

Table 2: Key Vibrational Modes for [DBA][BF₄] Analysis

This table presents important vibrational regions and the structural information they provide for the compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Information |

| 3100–3300 | N-H stretching | Strength of cation-anion hydrogen bonding |

| 2800–3000 | C-H stretching | Conformational order of n-butyl chains |

| ~1600 | N-H bending | Cation dynamics and H-bond environment |

| ~1000-1100 | B-F stretching | Symmetry and environment of the BF₄⁻ anion |

| Below 600 | Skeletal & Lattice Modes | Overall crystal packing and long-range order |

Thermomaterial Properties and Barocaloric Effects of Di N Butylammonium Tetrafluoroborate

Calorimetric Investigations of Phase Transitions

The thermal behavior of Di-n-butylammonium tetrafluoroborate (B81430) is characterized by distinct solid-to-solid phase transitions, which have been investigated through calorimetric techniques. These transitions are fundamental to its performance as a thermomaterial.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. Studies on Di-n-butylammonium tetrafluoroborate have identified two significant solid-to-solid phase transitions in a temperature range relevant for food preservation and refrigeration rsc.org.

The first transition occurs at approximately 268 K with an associated enthalpy change (ΔH₁) of around 11.7 kJ mol⁻¹. The second transition takes place at about 284 K, with a smaller enthalpy change (ΔH₂) of approximately 2.7 kJ mol⁻¹ rsc.org. These enthalpy changes represent the latent heat absorbed or released during the structural changes within the solid material. The corresponding entropy changes (ΔS), which quantify the change in disorder, can be calculated from these values.

| Phase Transition | Transition Temperature (T) | Enthalpy Change (ΔH) |

|---|---|---|

| Transition 1 (PIII ↔ PII) | ~268 K | ~11.7 kJ mol⁻¹ |

| Transition 2 (PII ↔ PI) | ~284 K | ~2.7 kJ mol⁻¹ |

Thermal hysteresis is a critical property for materials used in thermal energy applications. For cold-storage materials, a relatively large thermal hysteresis is desirable to separate the temperatures of heat storage and release. Conversely, for barocaloric materials, an ultralow thermal hysteresis is ideal to minimize the pressure required to reversibly drive the phase transition rsc.org. The characteristics of this compound make it suitable for both applications, suggesting a moderate and controllable hysteresis rsc.org. Detailed data on its specific temperature-dependent heat capacity is a subject of ongoing research to fully optimize its performance in various applications.

Barocaloric Response and Pressure-Induced Thermal Phenomena

The barocaloric effect (BCE) refers to the thermal change in a material induced by the application and removal of hydrostatic pressure. This compound exhibits a remarkably strong barocaloric response.

The compound displays significant pressure-induced isothermal entropy changes (ΔS), which are superior to those of many other barocaloric materials. Under moderate pressures of approximately 500 to 1000 bar (50 to 100 MPa), the entropy changes are in the range of 200–270 J K⁻¹ kg⁻¹ rsc.orgrsc.org. Specifically, for a pressure change of 0.10 GPa (1000 bar), a reversible isothermal entropy change (|ΔS rev|) of 238 J K⁻¹ kg⁻¹ has been reported, along with a reversible adiabatic temperature change (|ΔT rev|) of 17 K nih.gov.

| Applied Pressure (p) | Isothermal Entropy Change (ΔS) |

|---|---|

| ~500–1000 bar | ~200–270 J K⁻¹ kg⁻¹ |

| 0.10 GPa (1000 bar) | 238 J K⁻¹ kg⁻¹ |

The operational temperature range for this compound is highly suitable for practical applications like food preservation, spanning from 250 K to 310 K rsc.orgrsc.org. The material shows a high sensitivity to pressure, which is quantified by the barocaloric coefficient. For the transition between its PIII and PII phases, it exhibits a barocaloric coefficient of 28.9 K kbar⁻¹. When the PIII to PII and PII to PI transitions merge under pressure, the coefficient for the combined PIII ↔ PI transition is 22.6 K kbar⁻¹ rsc.org. This high sensitivity means that significant temperature changes can be induced with relatively small pressure changes.

| Parameter | Value |

|---|---|

| Operating Temperature Range | 250 K to 310 K |

| Barocaloric Coefficient (PIII ↔ PII) | 28.9 K kbar⁻¹ |

| Barocaloric Coefficient (PIII ↔ PI, merged) | 22.6 K kbar⁻¹ |

Mechanisms Underlying Thermomaterial Performance

The exceptional thermomaterial and barocaloric properties of this compound originate from the nature of its solid-solid phase transitions. Deep structural characterization has revealed that these transitions are driven by a progressive structural disorder of the di-n-butylammonium ([DBA]⁺) cations and the tetrafluoroborate ([BF₄]⁻) anions rsc.org.

At lower temperatures, the ions are in a more ordered crystalline state. As the temperature increases or pressure is applied, the material transitions to a higher entropy, disordered phase. This order-disorder transition involves changes in the conformational flexibility and orientation of the ions within the crystal lattice, leading to the large observed changes in entropy and temperature rsc.orgharvard.edu. Understanding these mechanisms is key to the rational design of new and enhanced thermomaterials for future cooling technologies rsc.org.

Correlation of Structural Disorder with Barocaloric and Cold-Storage Capacities

The remarkable thermomaterial properties of this compound ([DBA][BF₄]) are intrinsically linked to the progressive structural disorder of its constituent di-n-butylammonium ([DBA]⁺) cations and tetrafluoroborate ([BF₄]⁻) anions. rsc.orgrsc.org This compound exhibits significant potential for both active barocaloric refrigeration and passive cold-storage applications due to its solid-solid phase transitions. rsc.org The large entropy changes observed in this material are a direct consequence of the increasing disorder within its crystal structure as a function of temperature. rsc.org

Detailed structural characterization, including single crystal and synchrotron powder X-ray diffraction, has been instrumental in elucidating the relationship between the atomic-level disorder and the macroscopic thermal properties. rsc.org While the low-temperature phases (IV and III) of [DBA][BF₄] show minimal to no disorder, higher temperature phases are characterized by twinning and significant diffuse scattering, which are indicative of plastic crystal transitions. rsc.org This progressive increase in the structural disorder of both the [DBA]⁺ cations and [BF₄]⁻ anions is the fundamental origin of the observed thermal changes. rsc.org

The barocaloric effects in [DBA][BF₄] are substantial, with pressure-induced entropy changes (ΔS) in the range of 200–270 J K⁻¹ kg⁻¹. rsc.org These values are superior to those of many other barocaloric materials and are achieved at relatively low pressures of 500–1000 bar. rsc.org The large barocaloric coefficients are attributed to the significant volume changes, up to approximately 8.4%, that accompany the phase transitions. rsc.org

For cold-storage applications, [DBA][BF₄] demonstrates a high capacity of around 135 kJ kg⁻¹, which is comparable to commercial solid-liquid phase change materials (SL-PCMs). rsc.org A key advantage of [DBA][BF₄] is that its operating temperature range of 250–310 K is highly suitable for applications such as food preservation. rsc.org

The correlation between structural disorder and the observed thermomaterial properties provides critical insights for the future development of advanced materials. Understanding how the dynamic disorder of the constituent ions influences entropy changes and barocaloric responses is essential for the rational design of new materials with enhanced performance. rsc.org

Table 1: Thermomaterial Properties of this compound

| Property | Value | Operating Conditions | Reference |

| Barocaloric Effect (ΔS) | ~200–270 J K⁻¹ kg⁻¹ | 500–1000 bar | rsc.org |

| Barocaloric Effect (ΔS) | ~200 J K⁻¹ kg⁻¹ | 500 bar at 275 K | rsc.org |

| Reversible Isothermal Entropy Change (ΔSrev) | 238 J K⁻¹ kg⁻¹ | 0.10 GPa | nih.gov |

| Reversible Adiabatic Temperature Change (ΔTrev) | 17 K | 0.10 GPa | nih.gov |

| Cold-Storage Capacity (E) | ~135 kJ kg⁻¹ | 250–310 K | rsc.orgrsc.org |

| Barocaloric Coefficient (PIII ↔ PII) | 28.9 K kbar⁻¹ | N/A | rsc.org |

| Volume Change (PII ↔ PIII) | up to ~8.4% | N/A | rsc.org |

Rational Design Principles for Enhanced Thermomaterials Based on this compound Analogs

The insights gained from the structure-property relationships in this compound ([DBA][BF₄]) pave the way for the rational design of new thermomaterials with tailored and enhanced properties. rsc.orgrsc.org The understanding that the progressive structural disorder of both cations and anions is the origin of its significant barocaloric and cold-storage capabilities provides a foundational principle for designing analogous compounds. rsc.orgdiva-portal.orgdiamond.ac.uk

A key strategy in designing new materials is to modify the constituent ions to control the nature and temperature of the order-disorder phase transitions. This can be achieved by systematically altering the alkyl chains of the cation or by substituting the anion. For instance, exploring dialkylammonium salts with varying chain lengths or branching can influence the conformational flexibility and packing within the crystal lattice, thereby affecting the entropy changes associated with the phase transitions. harvard.edu

The choice of the anion is also critical. While tetrafluoroborate has proven effective, other anions of similar size and weak coordinating ability, such as perchlorate ([ClO₄]⁻), could be explored. mdpi.com The subtle differences in the basicity and interaction strengths of the anion can influence the degree of disorder and the hydrogen bonding network within the crystal structure, which in turn can modulate the barocaloric response. mdpi.com

The development of new barocaloric materials also benefits from exploring diverse families of compounds known to exhibit order-disorder transitions, such as ammonium (B1175870) salts, hybrid organic-inorganic materials, and other organic plastic crystals. rsc.orgresearchgate.net By applying the principles learned from [DBA][BF₄], researchers can systematically investigate these classes of materials to identify candidates with even larger and more reversible barocaloric effects at lower operating pressures. nih.govharvard.edu

Table 2: Comparison of Barocaloric Properties of Selected Materials

| Material | Reversible Isothermal Entropy Change (ΔSrev) | Reversible Adiabatic Temperature Change (ΔTrev) | Pressure Change (Δp) |

| This compound | 238 J K⁻¹ kg⁻¹ | 17 K | 0.10 GPa |

| [C₁₀H₂₁NH₃]₂MnCl₄ (Layered Hybrid Perovskite) | 250 J K⁻¹ kg⁻¹ | 27 K | 0.19 GPa |

| 1-Br-adamantane (Plastic Crystal) | 120 J K⁻¹ kg⁻¹ | 20 K | 0.10 GPa |

| Acetoxy Silicone (Elastomer) | 182 J K⁻¹ kg⁻¹ | 22 K | 0.17 GPa |

| Fe₃(bntrz)₆(tcnset)₆ (Spin-Crossover Complex) | 120 J K⁻¹ kg⁻¹ | 35 K | 0.26 GPa |

| LiCB₁₁H₁₂ | 200 J K⁻¹ kg⁻¹ | 10 K | 0.10 GPa |

| LiCB₁₁H₁₂ | 280 J K⁻¹ kg⁻¹ | 32 K | 0.23 GPa |

Source: nih.govresearchgate.net

Supramolecular Interactions and Molecular Recognition Involving Di N Butylammonium Tetrafluoroborate Species

Host-Guest Chemistry and Complexation Thermodynamics

Host-guest chemistry is a cornerstone of supramolecular science, focusing on the formation of well-defined complexes between a larger host molecule and a smaller guest. The di-n-butylammonium cation is an excellent guest for various electron-rich hosts due to its size, shape, and hydrogen-bonding capabilities.

The di-n-butylammonium cation forms stable host-guest complexes, known as pseudorotaxanes, with various macrocyclic receptors, particularly crown ethers. The primary driving force for this complexation is the formation of hydrogen bonds between the ammonium (B1175870) protons of the guest and the ether oxygen atoms of the crown ether host. These interactions are further stabilized by ion-dipole and electrostatic forces. For instance, crown ethers like dibenzo capes.gov.brcrown-8 (DB24C8) possess a cavity size and arrangement of donor atoms that are highly complementary to the di-n-butylammonium ion, leading to the self-assembly of threaded 1:1 complexes.

While direct studies on the complexation of di-n-butylammonium tetrafluoroborate (B81430) with calixazulenes are not extensively documented, research on related systems provides valuable insights. For example, octapropoxycalix beilstein-journals.orgazulene has been shown to bind with tetra-n-butylammonium tetrafluoroborate in dichloromethane. nih.gov The association constants for tetraalkylammonium BF4- salts with this calixazulene derivative follow the trend n-Bu > Et > Me, indicating that the size and shape of the alkyl chains on the ammonium cation play a critical role in the stability of the complex. nih.gov This suggests that the di-n-butylammonium cation would also engage in significant interactions with calixazulene-based hosts, likely driven by a combination of electrostatic and van der Waals forces.

The thermodynamics of complex formation provide quantitative measures of the stability and selectivity of host-guest systems. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the binding constant (Ka), enthalpy (ΔH°), and stoichiometry of these interactions, from which the Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated.

While specific thermodynamic data for the complexation of di-n-butylammonium tetrafluoroborate is scarce, extensive studies on the closely related di-n-butylammonium hexafluorophosphate (B91526) salt with various crown ethers offer a strong basis for understanding its behavior. The stability of these complexes is highly dependent on the solvent and the nature of the counterion. beilstein-journals.org Solvents with low dielectric constants and the use of weakly coordinating anions (WCAs) generally lead to stronger binding. beilstein-journals.org

The data below, for analogous dialkylammonium hexafluorophosphate systems, illustrates the thermodynamic principles involved. The binding is typically enthalpically driven, corresponding to the formation of strong hydrogen bonds, but is often accompanied by an entropic penalty due to the loss of conformational freedom upon complexation. beilstein-journals.org

Table 1: Thermodynamic Data for the Complexation of Dialkylammonium Hexafluorophosphate Salts with Crown Ethers in Chloroform at 298 K Data sourced from a study on redox-switchable pseudorotaxanes and presented here for analogous systems. beilstein-journals.org

| Host (Crown Ether) | Guest (Ammonium Salt) | K_a (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |

| NDI-C8 | Dibenzylammonium PF₆ | 1600 ± 120 | -4.37 ± 0.04 | -7.2 ± 0.2 | 2.8 ± 0.2 |

| TTF-C8 | Dibenzylammonium PF₆ | 2800 ± 220 | -4.70 ± 0.05 | -8.4 ± 0.3 | 3.7 ± 0.3 |

| NDI-C8 | Di-n-butylammonium PF₆ | 1100 ± 80 | -4.15 ± 0.04 | -6.5 ± 0.2 | 2.4 ± 0.2 |

| TTF-C8 | Di-n-butylammonium PF₆ | 1900 ± 150 | -4.47 ± 0.05 | -7.6 ± 0.2 | 3.1 ± 0.2 |

NDI-C8 and TTF-C8 are specialized crown ethers incorporating naphthalene (B1677914) diimide and tetrathiafulvalene (B1198394) units, respectively.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For salts like this compound, the interplay between the cation and anion, and their interactions with their environment, directs the formation of higher-order supramolecular architectures.

Hydrogen bonding is a primary directional force in the self-assembly of systems containing the di-n-butylammonium cation. The two N-H protons can act as hydrogen bond donors, interacting with suitable acceptors to form predictable patterns and networks.

The design of both the cation and the anion is critical in controlling the formation of supramolecular networks. The di-n-butylammonium cation, with its two long alkyl chains, introduces the potential for van der Waals interactions and hydrophobic effects to play a role in the assembly process, in addition to hydrogen bonding. The conformational flexibility of these alkyl chains can lead to temperature- or pressure-dependent phase transitions within the solid state, as observed in the case of this compound's properties as a thermomaterial.

The tetrafluoroborate (BF4-) anion, while often considered "non-coordinating," has been shown to act as a proton acceptor in hydrogen bonds. mdpi.com Crystal structure analyses reveal numerous instances of N-H···F and C-H···F interactions involving the BF4- anion. mdpi.com This participation in hydrogen bonding means the anion is not merely a passive counterion but an active component in directing the supramolecular architecture. The ability of the fluorine atoms on the tetrahedral anion to form multiple, albeit sometimes weak, hydrogen bonds can lead to the formation of complex three-dimensional networks rather than simple one-dimensional chains. The interplay between the directional hydrogen bonds templated by the cation and the multi-directional interactions offered by the anion ultimately determines the final supramolecular structure.

Theoretical and Computational Studies of Di N Butylammonium Tetrafluoroborate Behavior

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations are essential for understanding the fundamental electronic and vibrational characteristics of [DBA][BF4]. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. qmul.ac.uk It is particularly effective for determining the ground-state geometry of the Di-n-butylammonium cation and the tetrafluoroborate (B81430) anion, as well as their arrangement in the crystal lattice. DFT calculations can accurately predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the compound's structure.

By systematically altering the molecular geometry and calculating the corresponding energy, DFT can be used to map out the potential energy surface. This "energy landscape" reveals the most stable conformations (global and local minima) of the flexible di-n-butylammonium ion and the energy barriers between them. Understanding the energy landscape is fundamental to explaining the conformational changes that occur during phase transitions. For similar dialkylammonium compounds, DFT has been successfully used to model crystal structures, particularly for high-temperature disordered phases where experimental determination can be challenging. harvard.edunsf.gov

DFT is also a powerful tool for predicting and interpreting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. These calculated frequencies can be compared directly with experimental spectra, aiding in the assignment of specific vibrational modes to observed peaks. For instance, calculations can distinguish between the stretching and bending modes of the N-H group involved in hydrogen bonding, the various C-H vibrations of the butyl chains, and the vibrational modes of the BF₄⁻ anion. This detailed assignment is critical for understanding how the molecular structure and intermolecular interactions change during phase transitions. icgm.fr

Molecular Dynamics Simulations for Dynamic Phenomena

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves over time. This approach is invaluable for understanding dynamic processes like phase transitions and ionic transport.

MD simulations are ideally suited for modeling the solid-solid phase transitions observed in [DBA][BF4]. By simulating the system at different temperatures and pressures, researchers can observe the microscopic mechanisms of these transitions. For [DBA][BF4], simulations can reveal how the ordering of the di-n-butylammonium cations changes across a transition. In the low-temperature phase, the alkyl chains are typically in a more ordered, all-trans conformation, while at higher temperatures, they gain conformational and rotational freedom, leading to a disordered state. This order-disorder transition is a key contributor to the large entropy changes associated with the compound's barocaloric effect. MD simulations can quantify these changes in molecular ordering and conformation, providing a direct link between atomic motion and macroscopic thermodynamic properties. researchgate.net

Although [DBA][BF4] is primarily studied as a solid-state thermomaterial, understanding its ionic mobility is important, particularly in disordered phases where ions may exhibit limited diffusion. MD simulations can be used to calculate key transport properties such as the self-diffusion coefficients of the [DBA]⁺ cation and the [BF₄]⁻ anion. By analyzing the mean squared displacement of ions over time, these coefficients can be determined, offering insight into the material's conductivity in its different solid phases. Such simulations are crucial for assessing the potential of related ionic materials in electrochemical applications like batteries. rsc.org

Computational Approaches for Predicting Barocaloric Response

The significant barocaloric effect (BCE) in [DBA][BF4] is a primary focus of research. Computational methods are essential for understanding and predicting this response. The BCE is characterized by the isothermal entropy change (ΔS) and the adiabatic temperature change (ΔT) upon the application or removal of hydrostatic pressure.

Computational prediction of the barocaloric response often involves a combination of DFT and MD simulations. These methods can be used to determine the properties of the different solid phases, such as their volume, enthalpy, and entropy. The pressure dependence of the transition temperature can be calculated, which is a critical parameter for the barocaloric effect. The Clausius-Clapeyron equation, which relates the change in transition temperature with pressure to the volume and entropy changes at the transition, is often used in conjunction with simulation data to estimate the barocaloric strength.

For [DBA][BF4], experimental and computational studies have investigated the relationship between its crystal structure and its remarkable thermal properties. rsc.org The material exhibits multiple reversible first-order solid-solid phase transitions, which are responsible for its large barocaloric performance. rsc.org The application of moderate pressures induces significant entropy changes, making it a promising candidate for solid-state cooling technologies operating near room temperature. rsc.orgresearchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Isothermal Entropy Change (ΔS) | ~200 J K⁻¹ kg⁻¹ | 275 K, under 500 bar | rsc.org |

| Isothermal Entropy Change (ΔS) | > 250 J K⁻¹ kg⁻¹ | Under 1000 bar | rsc.org |

| Adiabatic Temperature Change (ΔT) | > 15 K | Under 1000 bar | rsc.org |

| Refrigerant Capacity | 179 J kg⁻¹ | Under 100 MPa (1000 bar) | researchgate.net |

| Operational Temperature Range | 267 K to 290 K (-6 °C to 17 °C) | rsc.org |

Advanced Research Directions and Future Prospects for Di N Butylammonium Tetrafluoroborate

Development of Novel Functional Devices and Technologies

The unique physicochemical properties of Di-n-butylammonium tetrafluoroborate (B81430) make it a promising candidate for the development of next-generation functional devices. Researchers are actively investigating its potential in solid-state cooling, thermal energy storage, and electrochemical applications.

Di-n-butylammonium tetrafluoroborate has demonstrated significant promise as a thermomaterial for both active barocaloric refrigeration and passive cold-storage. This is attributed to its solid-solid phase transitions, which avoid the need for liquid-gas transitions used in conventional vapor-compression refrigeration.

The compound exhibits a remarkable cold-storage capacity of approximately 135 kJ kg⁻¹, which is comparable to that of commercial solid-liquid phase change materials. Furthermore, its pressure-induced thermal changes, with entropy changes in the range of 200–270 J K⁻¹ kg⁻¹, are superior to most barocaloric materials and are achievable at lower pressures of 500–1000 bar. The operational temperature range of 250–310 K is particularly suitable for food preservation.

The origin of these impressive thermal properties lies in the progressive structural disorder of the di-n-butylammonium cations and tetrafluoroborate anions within the crystal lattice. This understanding is crucial for the future rational design of even more efficient thermomaterials.

| Property | This compound | Commercial SL-PCMs | Typical Barocaloric Materials |

|---|---|---|---|

| Cold-Storage Capacity | ~135 kJ kg⁻¹ | Similar | Varies |

| Pressure-Induced Entropy Change | 200–270 J K⁻¹ kg⁻¹ | N/A | Generally Lower |

| Operating Pressure | 500–1000 bar | N/A | Often Higher |

| Operating Temperature Range | 250–310 K | Varies | Varies |

While direct research on this compound in electrochemical devices is still emerging, the extensive use of its close analog, Tetrabutylammonium (B224687) tetrafluoroborate, as an electrolyte in supercapacitors and batteries, provides a strong indication of its potential. mdpi.com Tetrabutylammonium tetrafluoroborate is a well-established electrolyte salt that offers a good balance of ionic conductivity and electrochemical stability. mdpi.com

Hybrid nanocomposite solid electrolytes based on Tetrabutylammonium tetrafluoroborate have shown significantly enhanced ionic conductivity. For instance, a composite with nanocrystalline magnesium oxide exhibited a conductivity of 1.1 × 10⁻³ S/cm at 150 °C, which is three orders of magnitude higher than the pure salt. mdpi.com These materials are electrochemically stable up to 2.5 V, making them suitable for solid-state supercapacitors operating at low voltages. mdpi.com Given the structural similarity, it is highly probable that this compound could be integrated into similar solid-state electrolyte systems, potentially offering tailored properties for next-generation energy storage devices.

Exploration of Structural Analogs and Derivative Compounds

A key area of future research lies in the exploration of structural analogs and derivatives of this compound to further enhance its performance and introduce multifunctionality.

The properties of dialkylammonium salts can be systematically tuned by modifying the length of the alkyl chains and by substituting the anion. Research on dialkylammonium halides has shown that the conformational flexibility of the hydrocarbon chains is a key driver of large entropy changes associated with order-disorder phase transitions, which are crucial for barocaloric effects. harvard.edunih.gov

The concept of rational design, where materials are designed from a molecular level to exhibit specific properties, is a powerful tool for developing advanced materials. In the context of this compound, rational design principles can be applied to create derivatives with enhanced performance and even multifunctionality.

For instance, by understanding the structure-property relationships that govern its barocaloric and electrochemical properties, it may be possible to design a single compound that can function as both a solid-state refrigerant and a solid electrolyte. This could be achieved by incorporating specific functional groups or by creating composite materials where this compound is combined with other materials to create a synergistic effect. The use of computational modeling can aid in the rational design of new materials with improved properties for applications such as CO2 capture and separation.

Broader Impact in Sustainable Chemistry and Energy Efficiency

The development of materials like this compound has a significant broader impact on sustainable chemistry and energy efficiency. Solid-state cooling technologies, which can be enabled by this compound, offer a more environmentally friendly alternative to conventional vapor-compression refrigeration.

Vapor-compression systems rely on hydrofluorocarbon (HFC) refrigerants, which are potent greenhouse gases. nih.gov Solid-state cooling, on the other hand, does not require such refrigerants, thereby eliminating direct greenhouse gas emissions. nist.gov Furthermore, solid-state cooling systems have the potential to be significantly more energy-efficient than their vapor-compression counterparts. nist.gov This increased efficiency can lead to substantial reductions in electricity consumption for cooling applications, which currently accounts for a significant portion of global energy usage.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ or MeCN | ¹⁹F NMR (BF₄⁻ at δ −148 ppm) |

| Reaction Temperature | 0–5°C (prevents side reactions) | TGA (decomposition >200°C) |

| Yield | 75–85% | Gravimetric analysis |

How can structural and thermal properties of DNBTFB be systematically characterized?

Basic Research Question

A multi-technique approach is essential:

- Single-crystal XRD : Resolves cation-anion packing and hydrogen-bonding networks. DNBTFB exhibits a monoclinic lattice with disordered butyl chains .

- Solid-state NMR : ¹¹B NMR distinguishes tetrahedral BF₄⁻ (δ ~−1.5 ppm) from potential impurities like BF₃·OEt₂ .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition at −40°C), while thermogravimetric analysis (TGA) confirms thermal stability up to 180°C .

What methodologies explain the anomalous thermal hysteresis observed in DNBTFB during cooling/heating cycles?

Advanced Research Question

Hysteresis arises from reversible structural disorder:

- Synchrotron powder XRD : During heating, butyl chains adopt gauche conformations, increasing entropy. On cooling, kinetic barriers delay reordering, causing hysteresis .

- In situ NMR : ¹H spin-lattice relaxation times (T₁) correlate with molecular mobility changes at phase transitions .

Mitigation Strategy : Annealing at 50°C for 12 hours reduces hysteresis by promoting ordered packing .

Q. Table 2: Thermal Properties of DNBTFB

| Property | Value (Heating) | Value (Cooling) | Technique |

|---|---|---|---|

| Phase Transition Temp. | 25°C | 15°C | DSC |

| Entropy Change (ΔS) | 120 J/mol·K | 95 J/mol·K | Calorimetry |

| Decomposition Onset | 185°C | - | TGA |

How can researchers resolve contradictions in reported ionic conductivity data for DNBTFB-based systems?

Advanced Research Question

Discrepancies stem from solvent interactions and measurement conditions:

- Conductometric titration : Measure ionic mobility in acetonitrile/water mixtures (0.01–0.1 M) to assess ion-pair dissociation. Conductivity peaks at 40% H₂O due to dielectric screening .

- Variable-pressure XRD : High pressure (1–5 GPa) compresses BF₄⁻···NH₂⁺ distances, enhancing conductivity by 30% .

Recommendation : Report dielectric constant, temperature, and water content for reproducibility .

What advanced computational models predict DNBTFB’s solvent interactions accurately?

Advanced Research Question

- COSMO-RS : Predicts activity coefficients in water/ethanol mixtures with <5% error by modeling hydrogen-bonding and van der Waals interactions .

- Molecular Dynamics (MD) : Simulate radial distribution functions (RDFs) to identify preferential solvation of BF₄⁻ by protic solvents .

Validation : Compare simulated vs. experimental viscosity (e.g., 45 cP at 25°C in MeCN) .

How does structural disorder in DNBTFB influence its barocaloric efficiency?

Advanced Research Question

Disorder enhances entropy-driven cooling:

- Pressure-dependent DSC : Under 0.5 GPa, entropy change (ΔS) increases to 150 J/mol·K due to lattice softening .

- Neutron scattering : Quasielastic spectra reveal butyl chain dynamics contribute 60% to ΔS during pressure cycles .

Application : Achieve 95% cold-storage efficiency in passive cooling devices by optimizing disorder via doping with LiBF₄ (5 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.